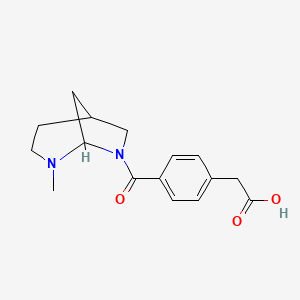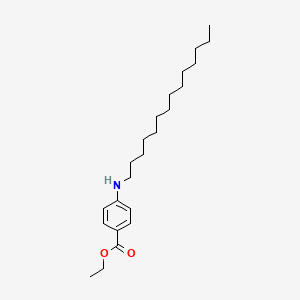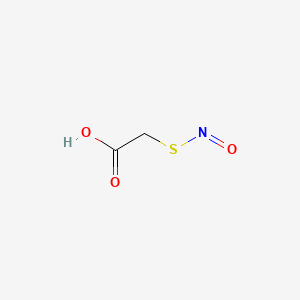
2-Nitrososulfanylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrososulfanylacetic acid is an organic compound characterized by the presence of a nitroso group (-NO) attached to a sulfanylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrososulfanylacetic acid typically involves the nitrosation of sulfanylacetic acid. This can be achieved by reacting sulfanylacetic acid with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrososulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols or amines can react with the sulfanyl group under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives of sulfanylacetic acid.
Reduction: Amino derivatives of sulfanylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitrososulfanylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s nitroso group can interact with biological molecules, making it useful in studying nitrosation reactions in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-nitrososulfanylacetic acid involves the interaction of its nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in both research and therapeutic contexts to study and manipulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Nitrosobenzene: An aromatic nitroso compound with similar reactivity but different structural properties.
Nitrosomethane: A simpler aliphatic nitroso compound with distinct chemical behavior.
Nitrosothiols: Compounds containing a nitroso group attached to a thiol, sharing some reactivity with 2-nitrososulfanylacetic acid.
Uniqueness: this compound is unique due to the presence of both a nitroso group and a sulfanylacetic acid moiety
Eigenschaften
CAS-Nummer |
58024-22-9 |
|---|---|
Molekularformel |
C2H3NO3S |
Molekulargewicht |
121.12 g/mol |
IUPAC-Name |
2-nitrososulfanylacetic acid |
InChI |
InChI=1S/C2H3NO3S/c4-2(5)1-7-3-6/h1H2,(H,4,5) |
InChI-Schlüssel |
GWLFFJKFPZWJKP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)SN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
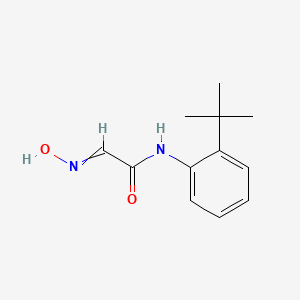
stannane](/img/structure/B14626925.png)
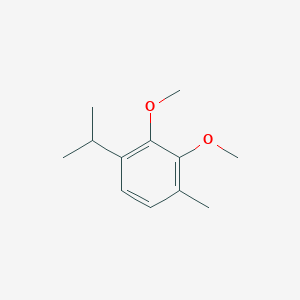
phosphaniumolate](/img/structure/B14626950.png)

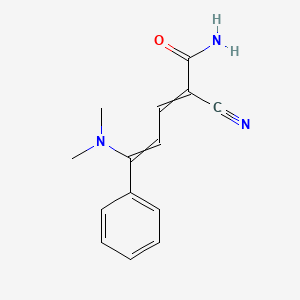
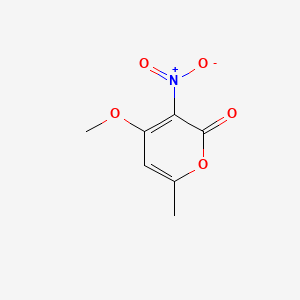

![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)

![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
